molecular formula C14H16N2O2 B1378879 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione CAS No. 1148044-35-2

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No.: B1378879
CAS No.: 1148044-35-2
M. Wt: 244.29 g/mol
InChI Key: LDWIIPWISKBSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione is a chemical compound with the molecular formula C14H20N2 . It is an off-white solid and is typically stored at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are related studies on the synthesis of similar compounds . For instance, an efficient synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-diones has been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common . The InChI code for this compound is 1S/C14H20N2/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14/h1-5,15H,6-12H2 .


Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 216.32 g/mol . The compound is typically stored at room temperature .

Scientific Research Applications

Structure-Property Relationship and Anticonvulsant Activity

Research on derivatives of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, such as 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, reveals their potential as anticonvulsant agents. The structure-property relationship was explored through various experimental and theoretical methods, demonstrating the significance of substituent effects on absorption spectra and lipophilicities. These studies provide insights into the design of new anticonvulsant drugs and improve understanding of the structure-activity relationship (Lazić et al., 2017).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of derivatives have been determined, providing valuable information about their chemical properties and potential applications. For example, reactions involving 4,5-diaroyl-1H-pyrrole-2,3-diones and ethyl 3-amino-3-phenylprop-2-enoate led to the synthesis of compounds with the 1,7-diazaspiro[4.4]nonane structure. The crystalline structure of these compounds was elucidated through X-ray analysis, contributing to the understanding of their chemical characteristics (Silaichev et al., 2013).

Physicochemical Properties and Pharmaceutical Potential

Further studies on N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione explored their physicochemical and anticonvulsant properties. These compounds exhibit promising pharmacological properties, and their synthesis and evaluation contribute to the development of new pharmaceuticals (Obniska et al., 2005).

Safety and Hazards

The safety information for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-8-14(6-7-15-10-14)13(18)16(12)9-11-4-2-1-3-5-11/h1-5,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWIIPWISKBSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.